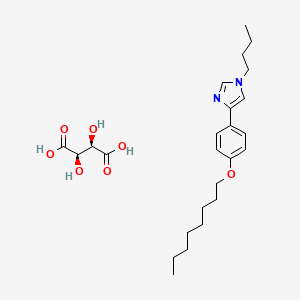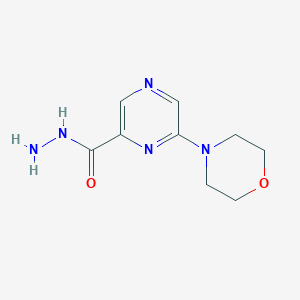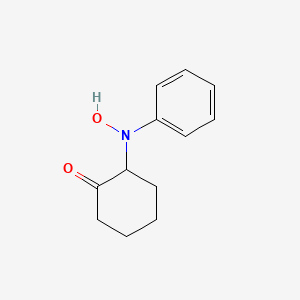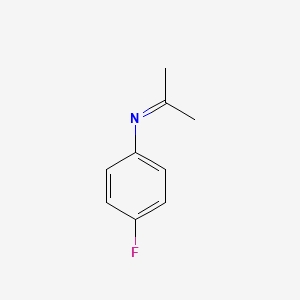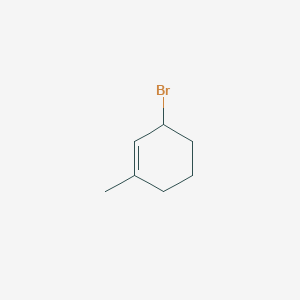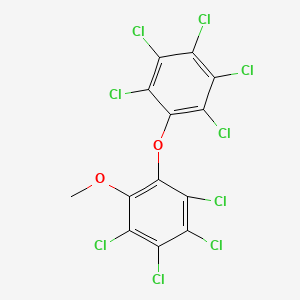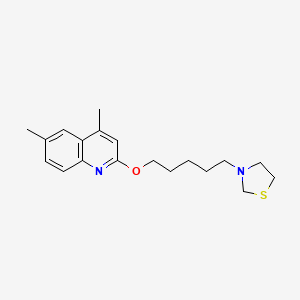
Thiazolidine, 3-(5-(4,6-dimethyl-2-quinolinyloxy)pentyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolidine, 3-(5-(4,6-dimethyl-2-quinolinyloxy)pentyl)- is a heterocyclic organic compound featuring a five-membered ring structure with sulfur and nitrogen atoms at the first and third positions, respectively. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidine derivatives typically involves the reaction between 1,2-aminothiols and aldehydes. This bioorthogonal reaction can be performed under physiological conditions without the need for a catalyst, making it highly efficient and biocompatible . The reaction conditions are mild, often carried out at room temperature and neutral pH, which helps in maintaining the stability of the product .
Industrial Production Methods
Industrial production of thiazolidine derivatives may involve multicomponent reactions, click chemistry, and green chemistry approaches to enhance yield, purity, and selectivity. These methods also focus on improving the pharmacokinetic properties of the compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Thiazolidine, 3-(5-(4,6-dimethyl-2-quinolinyloxy)pentyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the thiazolidine ring .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, which can further undergo functionalization for various applications .
Wissenschaftliche Forschungsanwendungen
Thiazolidine, 3-(5-(4,6-dimethyl-2-quinolinyloxy)pentyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in bioconjugation strategies to study and manipulate cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of thiazolidine, 3-(5-(4,6-dimethyl-2-quinolinyloxy)pentyl)- involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form covalent bonds with biological molecules, leading to the modulation of cellular processes. This compound can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidine ring and are used in the treatment of diabetes mellitus type 2.
Rhodanine: A related bioactive species featuring one carbonyl and one thiocarbonyl group.
Oxazolidine: A sulfur analog of thiazolidine with similar structural features.
Uniqueness
Thiazolidine, 3-(5-(4,6-dimethyl-2-quinolinyloxy)pentyl)- is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the quinolinyloxy group enhances its pharmacological activity and makes it a valuable scaffold for drug development .
Eigenschaften
CAS-Nummer |
41288-24-8 |
|---|---|
Molekularformel |
C19H26N2OS |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
3-[5-(4,6-dimethylquinolin-2-yl)oxypentyl]-1,3-thiazolidine |
InChI |
InChI=1S/C19H26N2OS/c1-15-6-7-18-17(12-15)16(2)13-19(20-18)22-10-5-3-4-8-21-9-11-23-14-21/h6-7,12-13H,3-5,8-11,14H2,1-2H3 |
InChI-Schlüssel |
KLZXYEFMBIATFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)OCCCCCN3CCSC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


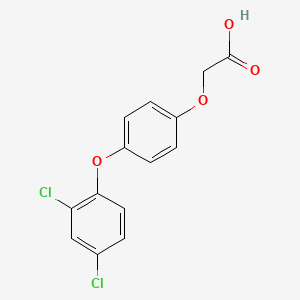
![Methyl cyano[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]acetate](/img/structure/B14670679.png)
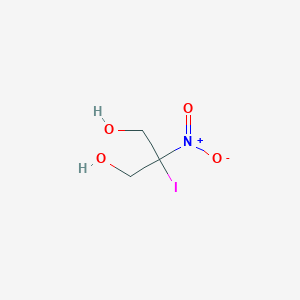
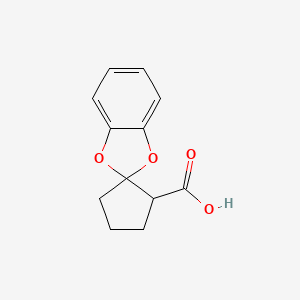
![N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine](/img/structure/B14670695.png)


![[2-(4-Methoxybenzoyl)phenyl]acetic acid](/img/structure/B14670704.png)
